Cas no 1019632-82-6 (N-(2-methoxy-5-methylphenyl)thiolan-3-amine)

N-(2-methoxy-5-methylphenyl)thiolan-3-amine 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenamine, tetrahydro-N-(2-methoxy-5-methylphenyl)-
- N-(2-methoxy-5-methylphenyl)thiolan-3-amine
-
- インチ: 1S/C12H17NOS/c1-9-3-4-12(14-2)11(7-9)13-10-5-6-15-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3
- InChIKey: BDYNGNOSWIYNKO-UHFFFAOYSA-N
- ほほえんだ: N(C1CSCC1)C1C=C(C)C=CC=1OC
N-(2-methoxy-5-methylphenyl)thiolan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164891-5.0g |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 5g |
$2110.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6192-5G |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 95% | 5g |
¥ 8,375.00 | 2023-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557511-5g |
N-(2-methoxy-5-methylphenyl)tetrahydrothiophen-3-amine |
1019632-82-6 | 98% | 5g |
¥11810 | 2023-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022220-5g |
N-(2-Methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 95% | 5g |
¥9352.0 | 2023-02-28 | |
Ambeed | A1054035-1g |
N-(2-Methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 95% | 1g |
$469.0 | 2024-04-26 | |
Enamine | EN300-164891-10.0g |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-164891-250mg |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 250mg |
$381.0 | 2023-09-21 | ||
Enamine | EN300-164891-1000mg |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 1000mg |
$414.0 | 2023-09-21 | ||
Enamine | EN300-164891-5000mg |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 5000mg |
$1199.0 | 2023-09-21 | ||
Enamine | EN300-164891-1.0g |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine |
1019632-82-6 | 1g |
$728.0 | 2023-06-08 |
N-(2-methoxy-5-methylphenyl)thiolan-3-amine 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
N-(2-methoxy-5-methylphenyl)thiolan-3-amineに関する追加情報
N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine: A Comprehensive Overview
The compound with CAS No 1019632-82-6, commonly referred to as N-(2-methoxy-5-methylphenyl)thiolan-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a thiolane ring with an aromatic amine group, making it a versatile building block for various chemical reactions and applications.
N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine is synthesized through a series of carefully designed reactions, often involving the coupling of aromatic amines with thiolane derivatives. The synthesis process typically involves multi-step procedures, including nucleophilic substitution, condensation reactions, and possibly oxidation or reduction steps to achieve the desired stereochemistry and functional groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
One of the most promising applications of N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine lies in its potential as a precursor for bioactive molecules. Researchers have explored its use in drug discovery programs targeting various therapeutic areas, such as neurodegenerative diseases, cancer, and inflammation. The compound's ability to act as a scaffold for attaching diverse functional groups makes it highly valuable in medicinal chemistry.
Recent studies have highlighted the importance of thiolane derivatives in modern drug design due to their unique pharmacokinetic properties. N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine has been shown to exhibit favorable solubility profiles and metabolic stability, which are critical factors for drug candidates. Additionally, its ability to form stable amide bonds with carboxylic acids has made it an attractive component in peptide synthesis and conjugation reactions.
In terms of structural characterization, N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine can be analyzed using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. These methods provide detailed insights into the molecule's conformational flexibility and electronic properties, which are essential for understanding its reactivity and biological activity.
From an environmental perspective, the synthesis and application of N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine must adhere to strict safety protocols to minimize ecological impact. Researchers are actively exploring greener synthesis routes that utilize renewable feedstocks and energy-efficient processes, aligning with global sustainability goals.
In conclusion, N-(2-Methoxy-5-Methylphenyl)Thiolan-3-Amine (CAS No 1019632-82-6) stands out as a significant molecule with diverse applications across multiple disciplines. Its structural versatility, coupled with recent advancements in synthetic methodologies and pharmacological research, positions it as a key player in future innovations within the chemical sciences.
1019632-82-6 (N-(2-methoxy-5-methylphenyl)thiolan-3-amine) 関連製品
- 5766-86-9(ethyl 2-(aminooxy)propanoate)
- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)
- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)
- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)
- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)
- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)
- 1217471-51-6(FTI-276 trifluoroacetate salt)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
